

Canertinib: A Technical Guide to a Pan-ErbB Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Canertinib	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Canertinib, also known as CI-1033 and PD-183805, is a potent, orally available, and irreversible pan-ErbB tyrosine kinase inhibitor.[1][2] It was developed as a second-generation tyrosine kinase inhibitor designed to overcome the limitations of first-generation agents by targeting all four members of the ErbB (also known as HER) family of receptor tyrosine kinases: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[3][4] The ErbB signaling network plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is a key driver in the development and progression of numerous cancers.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Canertinib.

Chemical Structure and Properties

Canertinib is a quinazoline-based compound.[5] Its structure features a reactive acrylamide group that forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the ErbB kinases, leading to irreversible inhibition.[6]

Table 1: Chemical Identifiers of Canertinib



Identifier	Value	
IUPAC Name	N-{4-[(3-chlorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide[7]	
Synonyms	CI-1033, PD-183805[7]	
CAS Number	267243-28-7[7]	
Molecular Formula	C24H25CIFN5O3[7]	
SMILES	C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC 3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4[1]	
InChI	InChI=1S/C24H25CIFN5O3/c1-2-23(32)30-21- 13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8- 31)27-15-28-24(17)29-16-4-5-19(26)18(25)12- 16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32) (H,27,28,29)[7]	

Table 2: Physicochemical Properties of Canertinib

Property	Value
Molecular Weight	485.94 g/mol [7]
Appearance	Solid
Solubility	Soluble in DMSO[3]
Storage	Store at -20°C[2]

Mechanism of Action

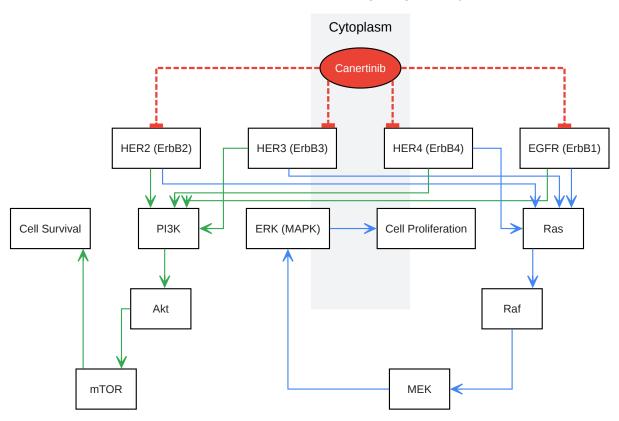
Canertinib exerts its anti-cancer effects by irreversibly inhibiting the tyrosine kinase activity of all four ErbB family members.[3] Ligand binding to ErbB receptors induces receptor dimerization (homo- or heterodimerization) and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[8] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are critical for cell growth and survival.[8]



The two major signaling pathways activated by the ErbB family are the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and apoptosis resistance.[8][9]

By covalently binding to the ATP-binding site of the ErbB kinases, **Canertinib** blocks their catalytic activity, thereby preventing the phosphorylation and activation of downstream signaling molecules.[6] This leads to the inhibition of both the MAPK and PI3K/Akt pathways, resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on ErbB signaling.[5][7]

Canertinib's Inhibition of the ErbB Signaling Pathway



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Caption: Canertinib irreversibly inhibits all four ErbB receptors.



Biological Activity and Efficacy

Canertinib has demonstrated potent inhibitory activity against the ErbB receptor family in both enzymatic and cell-based assays.

Table 3: In Vitro Inhibitory Activity of Canertinib

Target	IC ₅₀ (nM)	Assay Type
EGFR (ErbB1)	0.8	Kinase Assay[2]
HER2 (ErbB2)	19	Kinase Assay[2]
HER4 (ErbB4)	7	Kinase Assay[2]
EGFR Autophosphorylation	7.4	Cell-based Assay[10]
HER2 Autophosphorylation	9	Cell-based Assay[10]

Experimental Protocols In Vitro Enzyme Assay for IC₅₀ Determination

This protocol describes a method for determining the half-maximal inhibitory concentration (IC_{50}) of **Canertinib** against ErbB family kinases.

Materials:

- 96-well filter plates
- Recombinant EGFR, HER2, or HER4 tyrosine kinase
- Poly(Glu, Tyr) 4:1 as a substrate
- [y-32P]ATP
- 20 mM Hepes buffer, pH 7.4
- 50 mM Sodium Vanadate



- Canertinib (CI-1033) at various dilutions
- 20% Trichloroacetic acid (TCA)
- 10% Trichloroacetic acid (TCA)
- Scintillation counter

Procedure:

- Prepare a reaction mixture in each well of a 96-well filter plate containing 20 mM Hepes (pH 7.4), 10 ng of the respective ErbB kinase, 20 mg of the poly(Glu, Tyr) substrate, and the desired concentration of Canertinib.[1]
- Pre-incubate the plate with shaking for 10 minutes at 25°C.[1]
- Initiate the kinase reaction by adding 10 μM ATP containing 0.5 μCi of [y-³²P]ATP to each well.[1]
- Incubate the plate for an additional 10 minutes at 25°C.[1]
- Terminate the reaction by adding 0.1 mL of 20% TCA to each well.[1]
- Incubate the plate at 4°C for at least 15 minutes to allow for the precipitation of the phosphorylated substrate.[1]
- Wash the wells five times with 0.2 mL of 10% TCA to remove unincorporated [y-32P]ATP.[1]
- Determine the amount of ³²P incorporated into the substrate using a scintillation counter.[1]
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **Canertinib** concentration.

In Vitro Cell Proliferation Assay

This protocol outlines a method to assess the effect of **Canertinib** on the proliferation of cancer cell lines.

Materials:



- Cancer cell lines (e.g., A431, MDA-MB-453)
- · 24-well plastic culture plates
- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Canertinib (CI-1033) at various concentrations
- Cell counter (e.g., Coulter counter)

Procedure:

- Seed 1 x 10⁴ cells per well in a 24-well plate and allow them to adhere overnight in complete culture medium.[1]
- The following day, treat the cells with various concentrations of Canertinib (e.g., 0.1-5.0 nM).
- Incubate the cells for different time periods (e.g., 1, 3, 5, and 7 days).[1]
- After the incubation period, harvest the cells and count them using a cell counter.[1]
- Calculate the percentage of cell proliferation for each treatment condition relative to the untreated control.[1]

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **Canertinib** in a mouse xenograft model.

Materials:

- Athymic nude mice
- Human tumor cells (e.g., A431, H125)
- Canertinib (CI-1033)
- Vehicle control



Calipers for tumor measurement

Procedure:

- Subcutaneously inject human tumor cells into the flank of athymic nude mice.
- Allow the tumors to reach a palpable size.
- Randomize the mice into treatment and control groups.
- Administer Canertinib orally to the treatment group at a predetermined dose and schedule (e.g., 20 to 80 mg/kg/day).[1]
- Administer the vehicle control to the control group.
- Measure the tumor dimensions with calipers at regular intervals.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, sacrifice the mice and excise the tumors for further analysis.

Conclusion

Canertinib is a potent and irreversible pan-ErbB inhibitor that effectively blocks signaling through the MAPK and PI3K/Akt pathways, leading to the inhibition of tumor cell proliferation and survival. Its broad activity against all four members of the ErbB family made it a promising candidate for the treatment of a variety of solid tumors. While its clinical development was discontinued, the extensive preclinical and early clinical data for Canertinib continue to provide valuable insights for the development of next-generation targeted cancer therapies. This technical guide serves as a comprehensive resource for researchers and scientists working in the field of oncology drug discovery and development.

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- To cite this document: BenchChem. [Canertinib: A Technical Guide to a Pan-ErbB Tyrosine Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668258#canertinib-chemical-structure-and-properties]

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